molecular formula C10H11NO2 B13892395 N-(7-hydroxy-indan-1-yl)-formamide

N-(7-hydroxy-indan-1-yl)-formamide

Cat. No.: B13892395
M. Wt: 177.20 g/mol
InChI Key: DMUJDMQTPBRZOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(7-hydroxy-indan-1-yl)-formamide is a chemical compound of research interest, characterized by its formamide functional group attached to a 7-hydroxy-indane scaffold. The indane core structure, based on 2,3-dihydro-1H-indene , provides a bicyclic framework that is a valuable building block in medicinal chemistry. The specific 7-hydroxy substitution on the indanone ring is a key feature found in various synthetic intermediates . Researchers are exploring this compound and its derivatives for potential applications in developing novel therapeutic agents, as structural analogues have been investigated for a range of biological activities . The mechanism of action and specific research applications for this compound are currently under investigation and require further characterization by qualified researchers. This product is intended for laboratory research purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

N-(7-hydroxy-2,3-dihydro-1H-inden-1-yl)formamide

InChI

InChI=1S/C10H11NO2/c12-6-11-8-5-4-7-2-1-3-9(13)10(7)8/h1-3,6,8,13H,4-5H2,(H,11,12)

InChI Key

DMUJDMQTPBRZOM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1NC=O)C(=CC=C2)O

Origin of Product

United States

Advanced Synthetic Methodologies for N 7 Hydroxy Indan 1 Yl Formamide and Its Stereoisomers

Retrosynthetic Analysis and Design of Key Precursor Chemistry

A retrosynthetic analysis of N-(7-hydroxy-indan-1-yl)-formamide reveals that the most logical disconnection is at the amide bond, leading back to formic acid and the crucial intermediate, 1-amino-7-hydroxyindane. The synthesis of this aminoindanol (B8576300) is the central challenge. A further disconnection of the C-N bond in 1-amino-7-hydroxyindane suggests a reductive amination pathway, starting from the corresponding ketone, 7-hydroxy-1-indanone (B1662038). youtube.com

Enantioselective Synthesis Strategies for Chiral this compound

The creation of enantiomerically pure this compound hinges on the stereoselective synthesis of the 1-amino-7-hydroxyindane intermediate. Several established methodologies can be applied to achieve this.

Asymmetric Catalysis Approaches

Asymmetric catalysis offers a highly efficient route to chiral aminoindanes. One of the most direct methods is the asymmetric hydrogenation or transfer hydrogenation of an imine derived from 7-hydroxy-1-indanone. While specific examples for this exact substrate are not extensively documented in leading journals, the principle is well-established for related indanones. The use of chiral rhodium or ruthenium catalysts with ligands such as BINAP or chiral diamines can facilitate the enantioselective reduction of the C=N double bond.

Another powerful approach is the catalytic asymmetric [3+2] annulation of aromatic aldimines with alkenes, which can be catalyzed by chiral half-sandwich scandium catalysts. acs.orgnih.govacs.orgresearchgate.net This method allows for the direct construction of the chiral 1-aminoindane skeleton with high enantioselectivity. acs.orgnih.govacs.orgresearchgate.net By carefully selecting the chiral ligand, it is even possible to control the diastereoselectivity of the annulation reaction. acs.orgnih.govacs.orgresearchgate.net

A catalytic asymmetric iminium ion cyclization of 2-alkenylbenzaldimines using a BINOL-derived chiral N-triflyl phosphoramide (B1221513) is another viable strategy for producing chiral 1-aminoindenes, which can then be reduced to the desired 1-aminoindanes. rsc.org

Chiral Auxiliary Methodologies

Chiral auxiliaries provide a reliable, albeit less atom-economical, method for controlling stereochemistry. A chiral auxiliary can be attached to the nitrogen of a precursor, directing a subsequent diastereoselective reaction. For instance, a chiral amine can be condensed with 7-hydroxy-1-indanone to form a chiral imine, which is then reduced. The diastereomeric products can be separated, and the auxiliary can be cleaved to yield the enantiomerically enriched 1-amino-7-hydroxyindane.

Alternatively, the hydroxyl group of 7-hydroxy-1-indanone can be used as a handle to attach a chiral auxiliary. For example, novel chiral acetals have been prepared from 7-hydroxyindan-1-one and chiral nonracemic C2-symmetric 1,2-ethanediols. These acetals can serve as effective chiral directors in subsequent asymmetric reactions. researchgate.net Another well-documented approach in the broader context of indane chemistry involves the use of oxazolidinone auxiliaries derived from cis-1-amino-2-hydroxyindan, which have proven effective in directing highly enantioselective aldol (B89426) reactions. scispace.comnih.gov This principle can be adapted to guide the formation of the desired stereocenter.

Chiral Resolution Techniques

Chiral resolution is a classical and often practical method for obtaining enantiomerically pure compounds. In the case of this compound, resolution can be performed on the racemic 1-amino-7-hydroxyindane precursor. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or camphorsulfonic acid. researchgate.net The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. Once separated, the desired enantiomer of the amine can be liberated by treatment with a base. The synthesis and resolution of cis-1-amino-2-hydroxyindan have been previously described and can be adapted for this purpose. nih.gov

Optimization of Reaction Conditions and Yield Enhancement for Academic Production

The final step in the synthesis is the N-formylation of 1-amino-7-hydroxyindane. A variety of formylating agents can be employed, and the choice often depends on the scale of the reaction and the desired purity. nih.gov

For academic-scale production, a practical and convenient procedure involves the use of aqueous 85% formic acid in a solvent such as toluene (B28343) with a Dean-Stark trap to remove water. scispace.com This method is advantageous as it does not require strictly anhydrous conditions and often provides the formylated product in excellent yield and purity, sometimes without the need for further purification. scispace.com The reaction of an amine with formic acid can be optimized by adjusting the solvent and the equivalents of formic acid used. scispace.com

Other effective formylating systems include:

Formic acid with a coupling agent: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can be used to activate the formic acid.

Acetic formic anhydride (B1165640): This is a highly effective reagent, though it is moisture-sensitive. nih.gov

Catalytic methods: The use of catalysts can lead to milder reaction conditions and improved efficiency. For example, molecular iodine has been shown to be an effective catalyst for the N-formylation of a wide variety of amines under solvent-free conditions. organic-chemistry.org Solid acid magnetic nanocatalysts have also been developed for the efficient and recyclable N-formylation of primary aromatic amines. nih.gov

Below is a table summarizing various N-formylation methods applicable to 1-amino-7-hydroxyindane.

Formylating Agent/SystemCatalystSolventTemperatureTypical YieldReference
85% Formic AcidNoneTolueneRefluxExcellent scispace.com
Formic AcidIodine (5 mol%)Solvent-free70 °CHigh organic-chemistry.org
Formic AcidNP@SO3HEthanolRoom Temp.High nih.gov
Acetic Formic AnhydrideNone--20 °C97-100% nih.gov
Formic AcidZnOSolvent-free70 °CGood to Excellent nih.gov
Formic AcidZnCl2Solvent-free70 °CHigh nih.gov

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. mdpi.com In the synthesis of this compound, several aspects can be considered to make the process more sustainable.

Atom Economy: Asymmetric catalytic methods, such as the [3+2] annulation, are highly atom-economical as they directly construct the chiral product from the starting materials with minimal waste. acs.orgnih.govacs.orgresearchgate.net In contrast, the use of chiral auxiliaries is inherently less atom-economical due to the need to attach and then remove the auxiliary.

Catalysis: The use of catalytic methods, both for the asymmetric synthesis and the final formylation step, is a cornerstone of green chemistry. mdpi.com Catalysts reduce the amount of reagents needed and can often be recycled and reused, as is the case with some magnetic nanocatalysts. nih.gov

Solvent Choice: The selection of solvents is crucial. unibo.it Whenever possible, reactions should be conducted in greener solvents, such as water or ethanol, or under solvent-free conditions. nih.govorganic-chemistry.orgmdpi.com The use of toluene in the formic acid formylation method is effective but represents an area for potential improvement by exploring greener solvent alternatives. scispace.com

Process Mass Intensity (PMI): Evaluating the PMI, which is the total mass of materials used to produce a certain mass of product, can help in identifying areas for process improvement to reduce waste. unibo.it

By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally benign. nih.govinnovations-report.com

Rigorous Spectroscopic and Structural Elucidation Studies of N 7 Hydroxy Indan 1 Yl Formamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Tautomerism

High-resolution NMR spectroscopy is a cornerstone in the structural elucidation of N-(7-hydroxy-indan-1-yl)-formamide, offering deep insights into its conformational preferences and the potential for tautomerism. In solution, the molecule's flexible indan (B1671822) framework and the formamide (B127407) group can adopt various spatial arrangements.

Conformational Analysis: 1H and 13C NMR assignments are crucial for determining the molecule's solution-phase structure. researchgate.net The chemical shifts and coupling constants of the protons on the indan ring and the formamide moiety provide information about their relative orientations. For instance, the coupling patterns of the protons on the five-membered ring can reveal its puckering and the preferred conformation of the formamide substituent. One-dimensional Nuclear Overhauser Effect (1D-NOE) difference spectroscopy can be employed to establish through-space proximities between specific protons, further refining the conformational model.

Tautomerism: A key aspect of the NMR analysis of this compound is the investigation of tautomerism. The presence of the hydroxyl and formamide groups raises the possibility of different tautomeric forms, such as the amide-imidol tautomerism. Variable temperature NMR studies can be particularly informative, as changes in temperature can shift the equilibrium between tautomers, leading to observable changes in the NMR spectrum. rsc.org The presence of distinct sets of signals or changes in chemical shifts with temperature can indicate a dynamic equilibrium between different tautomeric states. Theoretical calculations, such as Density Functional Theory (DFT), can complement experimental NMR data by predicting the relative stabilities and NMR parameters of different tautomers. researchgate.net

Below is a representative table of expected 1H NMR chemical shifts for the core structure, though actual values can vary with solvent and temperature.

ProtonExpected Chemical Shift (ppm)
Aromatic CH6.5 - 7.5
CH-N4.5 - 5.5
CH2 (indan)2.0 - 3.0
NH7.5 - 8.5
OH5.0 - 6.0
CHO8.0 - 8.5

Advanced Mass Spectrometry for Fragmentation Pathway Elucidation and Purity Assessment

Advanced mass spectrometry techniques are indispensable for confirming the molecular weight, assessing the purity, and elucidating the fragmentation pathways of this compound.

Purity Assessment: High-resolution mass spectrometry (HRMS) provides an accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition of the compound. kobv.de This is a critical step in verifying the identity and purity of a synthesized batch. Techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used to separate the target compound from any impurities before mass analysis, offering a comprehensive purity profile.

Fragmentation Pathway Elucidation: Electron ionization (EI) and electrospray ionization (ESI) are common ionization methods used to generate fragment ions from the parent molecule. The resulting mass spectrum displays a unique pattern of fragment ions that serves as a molecular fingerprint. By analyzing the mass-to-charge ratios (m/z) of these fragments, it is possible to deduce the fragmentation pathways. kobv.denih.gov For this compound, characteristic fragmentation would likely involve cleavage of the formamide group, loss of water from the hydroxyl group, and various cleavages of the indan ring system. researchgate.net Isotopic labeling studies, where specific atoms are replaced with their heavier isotopes, can be a powerful tool to track the atoms during fragmentation and confirm the proposed pathways. kobv.de

A hypothetical fragmentation pattern is outlined in the table below:

Fragment IonProposed Structure/Loss
[M-CHO]+Loss of the formyl group
[M-H2O]+Loss of a water molecule
[M-NHCHO]+Cleavage of the formamide group
Indan-derived fragmentsVarious cleavages of the indan ring

X-ray Crystallography of this compound and its Co-crystals for Solid-State Structure

Solid-State Structure: The crystal structure would definitively establish the preferred conformation of the indan ring and the orientation of the formamide and hydroxyl substituents in the solid state. It would also reveal the network of intermolecular interactions, such as hydrogen bonds, that stabilize the crystal packing. The hydroxyl and formamide groups are prime candidates for forming strong hydrogen bonds, which would play a crucial role in the crystal lattice.

Co-crystals: The formation of co-crystals, where this compound is crystallized with another molecule (a coformer), is a strategy to modify its physical properties. nih.gov X-ray crystallography of these co-crystals would elucidate the specific intermolecular interactions between the compound and the coformer, providing insights into how these interactions influence properties like solubility and stability.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of the molecule, providing valuable information about its functional groups and intermolecular interactions.

Functional Group Characterization: Each functional group in this compound has characteristic vibrational frequencies. For example, the FT-IR spectrum would show distinct absorption bands for the O-H stretch of the hydroxyl group, the N-H stretch and C=O stretch of the formamide group, and the C-H stretches of the aromatic and aliphatic portions of the indan ring. The positions and intensities of these bands confirm the presence of these functional groups.

Intermolecular Interactions: The vibrational frequencies of functional groups involved in hydrogen bonding are sensitive to the strength of these interactions. nih.govresearchgate.net In the solid-state FT-IR spectrum, a broad O-H stretching band at a lower frequency compared to the free hydroxyl group would be indicative of strong hydrogen bonding. Similarly, shifts in the N-H and C=O stretching frequencies of the formamide group can provide evidence for its participation in intermolecular hydrogen bonds. Raman spectroscopy, which is particularly sensitive to non-polar bonds, can provide complementary information about the carbon skeleton and other vibrations.

A table of characteristic infrared absorption frequencies is provided below:

Functional GroupVibrational ModeExpected Wavenumber (cm-1)
O-H (hydroxyl)Stretching3200-3600 (broad)
N-H (formamide)Stretching3100-3500
C-H (aromatic)Stretching3000-3100
C-H (aliphatic)Stretching2850-3000
C=O (formamide)Stretching1650-1700
C=C (aromatic)Stretching1450-1600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound by probing the electronic transitions between molecular orbitals.

Electronic Transitions: The UV-Vis spectrum of the compound would typically show absorption bands corresponding to π → π* transitions within the aromatic ring of the indan system. The presence of the hydroxyl and formamide substituents can influence the position and intensity of these absorption bands. The solvent environment can also affect the λmax (wavelength of maximum absorbance) due to solute-solvent interactions. mdpi.com Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the electronic transitions and assign the observed absorption bands to specific molecular orbital transitions (e.g., HOMO to LUMO). researchgate.net

Photophysical Properties: Beyond simple absorption, further studies can explore the photophysical properties of the molecule, such as its fluorescence. Upon excitation with UV light, the molecule may emit light at a longer wavelength. The fluorescence spectrum, quantum yield, and lifetime are important photophysical parameters that characterize the excited state behavior of the molecule.

The following table summarizes the key spectroscopic data obtained for this compound:

Spectroscopic TechniqueInformation Obtained
NMR SpectroscopyConformational analysis, tautomerism, solution-state structure
Mass SpectrometryMolecular weight confirmation, purity assessment, fragmentation pathways
X-ray CrystallographySolid-state structure, intermolecular interactions
Vibrational Spectroscopy (IR & Raman)Functional group identification, hydrogen bonding analysis
UV-Vis SpectroscopyElectronic transitions, photophysical properties

Mechanistic Investigations of N 7 Hydroxy Indan 1 Yl Formamide Reactivity

Reaction Kinetics and Thermodynamics of N-(7-hydroxy-indan-1-yl)-formamide Transformations

Direct kinetic or thermodynamic data for this compound are not available in the current body of scientific literature. To understand the potential reactivity of the formamide (B127407) group in this molecule, one can look at general studies on the kinetics of reactions involving amides. For instance, the hydrolysis of amides is a well-studied process that can be catalyzed by acid or base. The rate of these reactions is dependent on factors such as the steric and electronic environment of the carbonyl group and the nitrogen atom.

In a broader context, computational models like the n-th order kinetics model (Kamal model) are used to describe the curing behavior of thermoset materials, which involves complex reaction kinetics. autodesk.com While not directly applicable to a single molecule in solution, these models illustrate the type of quantitative analysis that could be applied to the transformation of this compound if experimental data were available.

Table 1: Hypothetical Kinetic Parameters for this compound Transformations (Illustrative)

TransformationRate Constant (k)Activation Energy (Ea)Pre-exponential Factor (A)
Acid-catalyzed HydrolysisData not availableData not availableData not available
Base-catalyzed HydrolysisData not availableData not availableData not available
OxidationData not availableData not availableData not available
This table is for illustrative purposes only and does not represent real experimental data.

Exploration of Potential Hydrolysis and Oxidation Pathways

While specific pathways for this compound have not been documented, general mechanisms for the hydrolysis of formamides are well-established. Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by water. In basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. Both pathways lead to the cleavage of the amide bond, yielding 7-hydroxy-indan-1-amine and formic acid.

Oxidation of the this compound molecule could potentially occur at several sites. The hydroxyl group on the indan (B1671822) ring could be oxidized to a ketone. The formamide moiety itself can undergo oxidation, though this is generally less common. Furthermore, the indan ring system could be susceptible to oxidation under certain conditions, potentially leading to aromatic ring-opening or other degradation products. The specific products would depend on the oxidant used and the reaction conditions. For example, oxidation of alcohols can be achieved using reagents like chromic acid. learncbse.in

Isotopic Labeling Studies for Elucidating Reaction Mechanisms

Isotopic labeling is a powerful technique for elucidating reaction mechanisms. In the case of this compound, several labeling strategies could be envisioned to study its potential reactions. For instance, to study the mechanism of hydrolysis, one could use ¹⁸O-labeled water and analyze the products to determine the position of the label. If the ¹⁸O is incorporated into the formic acid, it would support the expected mechanism of nucleophilic attack at the carbonyl carbon.

Similarly, deuterium (B1214612) labeling could be used to probe the role of specific C-H bonds in potential oxidation reactions or to study kinetic isotope effects. Unfortunately, no such isotopic labeling studies have been reported for this compound.

Solvent Effects on this compound Reactivity

The solvent can play a crucial role in the reactivity of a molecule by stabilizing or destabilizing reactants, transition states, and products. For a molecule like this compound, which possesses both hydrogen bond donor (hydroxyl and N-H) and acceptor (carbonyl and hydroxyl oxygens) sites, the choice of solvent is expected to significantly influence its reactivity.

Polar protic solvents, such as water and alcohols, would be expected to solvate the molecule effectively through hydrogen bonding. This could influence the rate of reactions like hydrolysis. rsc.org Aprotic polar solvents, like DMSO or DMF, could also influence reaction rates by solvating charged intermediates. The specific effects would depend on the reaction being studied. nih.gov DFT (Density Functional Theory) methods are often employed to investigate the impact of different solvents on the reactivity of molecules. niscpr.res.in

Table 2: Potential Solvent Effects on a Hypothetical Reaction of this compound

SolventDielectric ConstantExpected Effect on a Hypothetical Polar Reaction
Water80.1Potential for rate enhancement due to stabilization of polar transition states. rsc.org
Ethanol24.5Moderate rate enhancement.
Acetonitrile37.5May influence reactivity depending on the specific mechanism. nih.gov
Dichloromethane8.9Slower reaction rates for polar reactions compared to polar solvents.
This table is based on general principles of solvent effects and is not derived from experimental data for the title compound.

Molecular Interactions and Ligand Target Engagement Studies of N 7 Hydroxy Indan 1 Yl Formamide

Biophysical Characterization of Binding Events with Model Macromolecules

Currently, there is no publicly available research detailing the biophysical characterization of N-(7-hydroxy-indan-1-yl)-formamide's binding events with any model macromolecules.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters

Similarly, the scientific literature lacks any Isothermal Titration Calorimetry (ITC) studies for this compound. Consequently, the thermodynamic parameters of its binding, including the change in enthalpy (ΔH), entropy (ΔS), and the stoichiometry of binding (n), remain unknown. These parameters are crucial for a complete understanding of the forces driving the binding interaction.

Structural Biology Approaches to Elucidate Binding Modes

At present, no structural biology data, such as co-crystallization studies with research probes or target proteins, have been reported for this compound. The absence of X-ray crystallography or NMR spectroscopy data means that the precise binding mode, including the key amino acid residues involved in the interaction and the conformational changes induced upon binding, has not been visualized.

Allosteric Modulation Investigations by this compound in Model Systems

There is no evidence in the current body of scientific literature to suggest that this compound has been investigated for its potential as an allosteric modulator in any model system. Studies to determine if this compound can bind to a site topographically distinct from the orthosteric site on a receptor, thereby modulating the affinity or efficacy of the endogenous ligand, have not been undertaken.

Ligand Efficiency and Lipophilicity Efficiency Analyses for Rational Design of Research Probes

Due to the lack of binding affinity data (e.g., pIC50, pKi, or pKD) and physicochemical property measurements (e.g., LogP or LogD), it is not possible to perform Ligand Efficiency (LE) and Lipophilicity Efficiency (LipE) analyses for this compound. These metrics are fundamental in medicinal chemistry for the rational design and optimization of lead compounds into potent and drug-like research probes. The necessary foundational data for such analyses are yet to be established.

Structure Activity Relationship Sar Investigations for N 7 Hydroxy Indan 1 Yl Formamide Analogues As Research Tools

Design Principles for N-(7-hydroxy-indan-1-yl)-formamide Analogues

The rational design of analogues of this compound is guided by established medicinal chemistry principles aimed at optimizing potency, selectivity, and physicochemical properties. researchgate.net The core strategy involves systematically altering three key regions of the molecule: the formamide (B127407) moiety, the indane ring system, and the stereocenter at the C1 position.

Key design principles include:

Scaffold Rigidity: The fused aromatic-aliphatic ring system of the indane core provides a conformationally restricted backbone. nih.gov This rigidity is advantageous as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity. Modifications focus on adding functional groups to this fixed scaffold to explore the chemical space around it.

Hydrogen Bonding: The 7-hydroxy group and the N-H and carbonyl groups of the formamide moiety are critical hydrogen bond donors and acceptors. Analogue design often seeks to maintain or mimic these interactions, which are presumed to be essential for target recognition.

Bioisosteric Replacement: A primary strategy involves the use of bioisosteres—chemical groups with similar steric and electronic properties—to replace specific functionalities. nih.govmdpi.com This is used to fine-tune properties like metabolic stability, lipophilicity, and target affinity without drastically altering the core binding mode. For example, replacing the formamide can modulate hydrogen bonding capacity and resistance to hydrolysis. rsc.org

Probing Steric and Electronic Effects: Introducing substituents with varying sizes (steric effects) and electron-donating or electron-withdrawing properties (electronic effects) onto the indane ring helps to map the topology and electronic requirements of the target's binding pocket. beilstein-journals.orgucl.ac.uk

Systematic Chemical Modification at the Formamide Moiety

The formamide group is a primary site for modification due to its role in hydrogen bonding and its potential metabolic liabilities. SAR studies in this region aim to understand the importance of the N-H proton, the carbonyl oxygen, and the size of the acyl group.

Modifications often include:

N-Acyl Variations: Replacing the small formyl group with larger acyl groups (e.g., acetyl, propionyl, benzoyl) explores steric tolerance at this position. Larger groups may enhance van der Waals interactions or, conversely, cause steric clashes that reduce activity.

Bioisosteric Replacements: The amide bond can be replaced with more stable isosteres to improve metabolic stability and alter electronic properties. Common replacements include ureas, thioureas, sulfonamides, and stable heterocyclic rings like 1,2,4-oxadiazoles or triazoles. nih.gov For instance, a urea (B33335) introduces an additional hydrogen bond donor, while a thiourea (B124793) alters the hydrogen bond acceptor strength of the carbonyl equivalent.

The following table illustrates a hypothetical SAR exploration at the formamide position for a specific biological target.

CompoundStructure (R Group)Modification TypeHypothetical Biological ActivityRationale
Parent-CHOFormamideActiveBaseline compound, likely key H-bonds.
Analogue 1-C(O)CH₃AcetamideModerately ActiveSmall steric increase is tolerated but may slightly alter optimal positioning.
Analogue 2-C(O)PhBenzamideInactiveLarge bulky group likely causes steric hindrance in the binding pocket.
Analogue 3-C(O)NHCH₃N-Methyl UreaHighly ActiveAdditional H-bond donor enhances binding affinity.
Analogue 4-C(S)NH₂ThioureaActiveMaintains H-bond donor/acceptor profile with different electronic character.
Analogue 5-SO₂CH₃SulfonamideModerately ActiveAlters geometry and H-bonding capacity but may still fit the pocket.

Exploration of Substituent Effects on the Indane Ring System

Key areas for substitution include:

Aromatic Ring (Positions 4, 5, 6): Introducing small, electron-withdrawing groups (e.g., F, Cl) or electron-donating groups (e.g., OCH₃) can systematically alter the electronics of the phenolic hydroxyl group and the ring system. This can influence binding affinity and metabolic stability. nih.gov

Phenolic Hydroxyl (Position 7): The 7-hydroxy group is a key interaction point. Converting it to a methyl ether (-OCH₃) removes its hydrogen-bond donating ability, which can test the importance of this interaction. Acylation or alkylation can probe for steric tolerance near this position.

Aliphatic Ring (Positions 2, 3): Adding substituents to the cyclopentane (B165970) ring can introduce new chiral centers and explore regions of the binding pocket that are inaccessible to the planar aromatic ring. Gem-dimethyl substitution at position 2 or 3 can also be used to study the impact of conformational restriction.

The table below provides an illustrative SAR for substitutions on the indane ring.

CompoundModificationPositionHypothetical Biological ActivityRationale
Parent-OH7ActiveBaseline compound; H-bond donor is important.
Analogue 6-OCH₃7InactiveLoss of the H-bond donor capability eliminates activity, confirming its importance.
Analogue 7-F5Highly ActiveSmall, electron-withdrawing group enhances binding, possibly through favorable electronic or hydrophobic interactions.
Analogue 8-Cl5ActiveLarger halogen is tolerated but offers no improvement over fluorine.
Analogue 9-OCH₃5Moderately ActiveElectron-donating group is tolerated but less favorable than an electron-withdrawing one.
Analogue 10-CH₃4InactiveSteric clash with a critical region of the binding pocket.

Stereochemical Implications in this compound Analogue Design

The C1 carbon of the indane ring is a chiral center, meaning this compound exists as a pair of enantiomers: (R)-N-(7-hydroxy-indan-1-yl)-formamide and (S)-N-(7-hydroxy-indan-1-yl)-formamide. Biological systems are inherently chiral, and it is common for one enantiomer (the eutomer) to be significantly more active than the other (the distomer).

Therefore, a critical aspect of analogue design is the investigation of stereochemistry:

Chiral Separation: The initial racemic mixture of the parent compound must be separated into its individual (R) and (S) enantiomers, typically using chiral chromatography.

Activity Determination: Each enantiomer is then tested independently to determine if the biological activity is stereospecific. A significant difference in potency between the two isomers provides strong evidence of a specific, well-defined interaction with the target.

Stereoselective Synthesis: Once the more active enantiomer is identified, synthetic routes are developed to produce it directly, avoiding the need for costly separation and the administration of an inactive or less active isomer.

In the context of research tools, using a single, highly active enantiomer is crucial for ensuring that observed biological effects are due to a specific interaction and not confounded by off-target activities of the other enantiomer. The three-dimensional arrangement of the formamide group, the 7-hydroxy group, and the indane scaffold relative to each other is dictated by the stereochemistry at C1, directly impacting how the molecule fits into its binding site.

Development of this compound Derivatives as Chemical Probes for Target Validation in Research

A well-characterized analogue of this compound can be converted into a chemical probe to identify and validate its biological target(s). researchgate.net The design of such a probe involves appending additional functionalities to the core scaffold without abolishing its biological activity. researchgate.net

A typical chemical probe based on this scaffold would incorporate three key components:

Specificity Moiety: The optimized this compound analogue, which provides affinity and selectivity for the target protein.

Photoreactive Group: A moiety that, upon irradiation with UV light, forms a highly reactive species that covalently crosslinks the probe to its binding partner. Common choices include benzophenones and diazirines. This group is typically installed at a position known to be tolerant of modification from SAR studies.

Reporter Tag: A tag used for detection and enrichment of the probe-protein adduct. A common choice is biotin (B1667282), which binds with high affinity to streptavidin for pulldown experiments, or a terminal alkyne/azide group that can be 'clicked' to a fluorescent dye or biotin after crosslinking. researchgate.net

For example, a chemical probe could be designed by taking a highly active analogue (e.g., Analogue 7) and attaching a linker arm ending in a benzophenone (B1666685) and an alkyne tag to the formamide nitrogen, a position often tolerant to substitution. The resulting probe would enable photoaffinity labeling (PAL) experiments in cell lysates or living cells to covalently label, isolate, and identify the specific protein target, thus validating its role in the observed biological effect. researchgate.net

Chemical Modifications and Derivatization Strategies for N 7 Hydroxy Indan 1 Yl Formamide

Functionalization at the Hydroxyl Group for Conjugation or Masking

The phenolic hydroxyl group at the 7-position of the indane ring is a prime target for chemical modification due to its reactivity. Functionalization at this site can be leveraged for conjugating the molecule to other chemical entities or for masking the hydroxyl group to alter its properties.

One common strategy for conjugation involves the O-alkylation of the phenolic hydroxyl. This can be achieved through Williamson ether synthesis, where the hydroxyl group is first deprotonated with a suitable base, such as potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide can then react with an alkyl halide bearing a terminal functional group, such as an alkyne or azide. These terminal groups are particularly useful for "click chemistry" reactions, like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the straightforward conjugation to biomolecules, surfaces, or reporter tags. nih.gov

Masking the hydroxyl group is another important strategy, often employed to increase lipophilicity or to protect it during subsequent synthetic steps. researchgate.net Etherification is a common method for masking. For instance, methylation using reagents like dimethyl sulfate (B86663) can convert the polar hydroxyl group into a less polar methyl ether. ncsu.edu Another approach is oxypropylation, which involves reacting the phenol (B47542) with propylene (B89431) oxide to introduce short polyether chains. researchgate.net Silyl (B83357) ethers are also widely used as protecting groups due to their ease of formation and subsequent removal under mild conditions. Reagents such as tert-butyldimethylsilyl chloride (TBDMSCl) can react with the hydroxyl group to form a stable silyl ether, effectively masking its polarity.

Modifications of the Formamide (B127407) Nitrogen and Carbonyl for Property Modulation

The formamide moiety offers additional sites for modification at both the nitrogen and carbonyl carbon, which can influence the compound's stability, polarity, and hydrogen bonding capabilities.

The formamide carbonyl group itself can undergo reactions typical of amides. For instance, reduction of the amide to an amine would significantly alter the electronic and steric properties of this part of the molecule. Conversely, the formamide group is relatively stable and can be synthesized through the formylation of the corresponding amine. mdpi.com The inherent stability of the formamide group is a key feature, and modifications can be designed to either retain or alter this characteristic. wikipedia.org

Introduction of Reporter Groups for Chemical Biology Applications (e.g., fluorescent tags)

To visualize and track N-(7-hydroxy-indan-1-yl)-formamide in biological systems, reporter groups such as fluorescent tags can be introduced. rsc.org The functionalization strategies discussed in section 8.1 are directly applicable here.

A common approach is to first introduce a bioorthogonal handle, like a terminal alkyne or an azide, onto the molecule via etherification of the 7-hydroxyl group. This modified molecule can then be reacted with a fluorescent probe that contains the complementary reactive group. For example, an alkyne-modified this compound can be conjugated to an azide-containing fluorophore, such as a derivative of coumarin, fluorescein, or rhodamine, through a CuAAC reaction. nih.gov This method allows for the covalent attachment of the fluorescent tag with high specificity and efficiency.

Alternatively, a fluorescent probe could be designed to incorporate a reactive group that directly targets the phenolic hydroxyl. However, the two-step approach involving a bioorthogonal handle generally offers greater flexibility and modularity, allowing for the use of a wide variety of commercially available fluorescent probes. The synthesis of such fluorescently labeled molecules enables a range of chemical biology experiments, including cellular imaging and interaction studies. nih.gov

Synthesis of this compound Prodrugs for Enhanced Delivery to In Vitro or Ex Vivo Research Systems (Non-Clinical Context)

For research purposes, particularly in cell-based assays, it is often desirable to enhance the cellular uptake of a compound. Prodrug strategies can be employed to transiently modify the structure of this compound to improve its membrane permeability. nih.govnih.gov These prodrugs are designed to be cleaved by intracellular enzymes, releasing the active parent compound within the cell.

A prevalent strategy for phenolic compounds is the formation of esters, which mask the polar hydroxyl group and increase lipophilicity. researchgate.net The 7-hydroxyl group can be acylated with various carboxylic acids to form ester prodrugs. For example, reaction with acetic anhydride (B1165640) would yield an acetate (B1210297) ester, while reaction with pivaloyl chloride would give a pivalate (B1233124) ester. These esters are often susceptible to hydrolysis by intracellular esterases.

In Vitro Enzymatic Biotransformation Studies of N 7 Hydroxy Indan 1 Yl Formamide

Identification of Key Metabolizing Enzymes and Pathways (e.g., Cytochrome P450, Esterases) in Isolated Systems

The metabolic fate of N-(7-hydroxy-indan-1-yl)-formamide in vitro is predicted to be governed by two primary enzymatic systems: Cytochrome P450 (CYP) enzymes and hydrolytic enzymes such as esterases or amidases.

The Cytochrome P450 superfamily of enzymes, predominantly located in the liver, is responsible for the oxidative metabolism of a vast array of xenobiotics. nih.govmdpi.com For a molecule like this compound, CYP enzymes are expected to catalyze hydroxylation reactions on the indane ring system. longdom.orgnih.gov The presence of a hydroxyl group already on the 7-position suggests that further oxidation could occur at other positions on the aromatic or aliphatic portions of the indane structure. Studies on other indane derivatives have shown that enzymes such as CYP2D6, CYP2C19, and CYP3A4 are often involved in their metabolism. longdom.org

Hydrolytic enzymes , such as carboxylesterases and amidases, play a crucial role in the breakdown of ester and amide linkages. nih.govnih.gov The formamide (B127407) moiety of this compound presents a target for these enzymes. Enzymatic hydrolysis would cleave the formamide bond to yield 1-amino-7-hydroxy-indan and formic acid. nih.govlibretexts.org This pathway represents a significant route of detoxification and elimination. The specific esterase or amidase isozymes involved would need to be identified through experiments with purified enzymes or specific inhibitors.

Putative primary metabolic pathways for this compound include:

Oxidation: CYP-mediated hydroxylation at various positions on the indane nucleus.

N-deformylation: Hydrolysis of the formamide group to an amino group, likely mediated by esterases or amidases.

Characterization of Metabolite Structures using Advanced Analytical Techniques

The identification and structural elucidation of metabolites are paramount to understanding the biotransformation of a compound. Advanced analytical techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable for this purpose. longdom.orgnih.gov

In a typical in vitro metabolism study using human liver microsomes or hepatocytes, samples would be analyzed at various time points. The resulting chromatograms and mass spectra would be scrutinized for the appearance of new peaks corresponding to potential metabolites.

Below is an illustrative table of potential metabolites of this compound and the analytical approaches for their characterization.

Putative MetaboliteProposed Metabolic PathwayAnalytical Characterization Notes
M1: 1-amino-7-hydroxy-indanN-deformylationLC-MS/MS would show a decrease in mass corresponding to the formyl group. The identity would be confirmed by comparison with a synthetic standard.
M2: N-(dihydroxy-indan-1-yl)-formamideCYP-mediated hydroxylationLC-MS/MS would indicate an increase in mass of 16 amu (addition of an oxygen atom). The exact position of the new hydroxyl group would require NMR analysis.
M3: N-(7-hydroxy-keto-indan-1-yl)-formamideCYP-mediated oxidationAn increase in mass of 14 amu (addition of oxygen and loss of two hydrogens) would be observed in the mass spectrum.
M4: Glucuronide conjugate of parent compoundGlucuronidation (Phase II)A significant increase in mass corresponding to the addition of a glucuronic acid moiety would be detected by LC-MS/MS.

Reaction Kinetics of this compound Biotransformation in Enzyme Assays

To quantify the rate at which this compound is metabolized by specific enzymes, reaction kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) are determined. nih.gov These parameters provide valuable information about the affinity of the enzyme for the substrate and the efficiency of the metabolic process.

Enzyme assays would be conducted using recombinant human CYP isoforms or purified esterases. By incubating the enzyme with varying concentrations of this compound and measuring the rate of metabolite formation, the kinetic parameters can be calculated.

The following table presents hypothetical kinetic data for the two primary metabolic pathways.

EnzymeMetabolic ReactionKm (µM)Vmax (nmol/min/mg protein)Intrinsic Clearance (Vmax/Km) (µL/min/mg protein)
CYP3A4Hydroxylation25150.6
Carboxylesterase 1N-deformylation50300.6
CYP2D6Hydroxylation551.0

This data is illustrative and not based on direct experimental results for this compound.

Inhibition and Induction Studies of Metabolizing Enzymes by this compound in In Vitro Systems

It is crucial to assess whether a compound can inhibit or induce the activity of metabolizing enzymes, as this can lead to drug-drug interactions. nih.gov

Inhibition studies would involve incubating this compound with specific CYP enzymes and their known substrates. A decrease in the metabolism of the probe substrate would indicate that this compound is an inhibitor of that enzyme. The half-maximal inhibitory concentration (IC50) is a common measure of inhibitory potency.

Induction studies are typically performed in cultured hepatocytes. The cells are treated with this compound for a period, and then the expression and activity of various CYP enzymes are measured. An increase in enzyme activity or expression would suggest that the compound is an inducer.

The following table provides a hypothetical summary of the inhibitory potential of this compound against major human CYP isoforms.

CYP IsoformProbe SubstrateIC50 (µM)Interpretation
CYP1A2Phenacetin> 100No significant inhibition
CYP2C9Diclofenac75Weak inhibitor
CYP2C19S-mephenytoin50Weak inhibitor
CYP2D6Dextromethorphan15Moderate inhibitor
CYP3A4Midazolam> 100No significant inhibition

This data is illustrative and not based on direct experimental results for this compound.

Future Research Directions and Outlook for N 7 Hydroxy Indan 1 Yl Formamide

Unexplored Synthetic Routes and Sustainable Chemistry Approaches

The future synthesis of N-(7-hydroxy-indan-1-yl)-formamide and its derivatives is likely to be shaped by the principles of green and sustainable chemistry. While classical synthetic routes may exist, a forward-looking approach necessitates the exploration of more efficient, atom-economical, and environmentally benign methodologies.

One promising avenue lies in the realm of catalytic C-H activation. Directing group-assisted C-H functionalization of the indan (B1671822) core could provide a more streamlined approach to substituted analogs, minimizing the need for pre-functionalized starting materials and reducing waste. Another area ripe for exploration is the use of biocatalysis. Enzymes, such as hydrolases or transaminases, could offer highly selective and environmentally friendly routes to chiral derivatives of this compound, a critical aspect for potential applications in life sciences.

Furthermore, the development of one-pot or tandem reactions that combine several synthetic steps into a single operation would significantly enhance the efficiency of synthesizing this compound. For instance, a one-pot reductive amination followed by formylation could be a more sustainable alternative to traditional multi-step procedures. The use of greener solvents, such as water, supercritical fluids, or bio-based solvents, and the exploration of alternative energy sources like microwave or ultrasonic irradiation, are also key considerations for future synthetic strategies. nih.govmdpi.com

Synthetic Approach Potential Advantages Key Research Focus
Catalytic C-H Activation High atom economy, reduced waste, access to novel derivatives.Development of selective and efficient catalysts.
Biocatalysis High enantioselectivity, mild reaction conditions, environmentally friendly.Enzyme discovery and engineering for specific transformations.
One-Pot/Tandem Reactions Increased efficiency, reduced purification steps, less solvent waste.Design of compatible reaction sequences and catalytic systems.
Green Solvents/Energy Reduced environmental impact, improved safety.Exploration of reaction compatibility and optimization in green media.

Novel Applications of this compound as a Chemical Scaffold in Materials Science or Analytical Chemistry

The unique structural features of this compound, namely the rigid indan backbone, the phenolic hydroxyl group, and the formamide (B127407) moiety, suggest its potential as a versatile scaffold in materials science and analytical chemistry.

In materials science, the phenolic hydroxyl group offers a reactive handle for polymerization or for grafting onto surfaces, potentially leading to the development of novel functional polymers or modified materials with tailored properties. For example, incorporation of this scaffold into a polymer backbone could influence properties such as thermal stability, conductivity, or optical characteristics. The hydrogen bonding capabilities of the hydroxyl and formamide groups could also be exploited in the design of self-assembling materials or supramolecular structures.

In the realm of analytical chemistry, the 7-hydroxyindan moiety could serve as a fluorescent reporter group. Judicious modification of the scaffold could lead to the development of chemosensors for the detection of specific metal ions or small molecules. The formamide nitrogen could also be a site for tethering to other molecules, creating probes for various analytical applications.

Potential Application Area Key Structural Feature(s) Prospective Research Direction
Functional Polymers Phenolic hydroxyl group, rigid indan core.Synthesis and characterization of polymers incorporating the scaffold.
Surface Modification Phenolic hydroxyl group.Grafting onto surfaces to alter hydrophilicity, adhesion, or other properties.
Supramolecular Chemistry Hydrogen bonding (hydroxyl and formamide).Design of self-assembling systems and investigation of their properties.
Chemosensors 7-hydroxyindan moiety (potential fluorophore).Development of fluorescent probes for the detection of analytes.

Integration of this compound into High-Throughput Screening Libraries for Discovery of Novel Research Tools

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid screening of large compound libraries for biological activity. The integration of this compound and a focused library of its derivatives into HTS campaigns could lead to the discovery of novel research tools for probing biological pathways.

The indan scaffold is a "privileged" structure in medicinal chemistry, appearing in a number of biologically active compounds. beilstein-journals.org This suggests that derivatives of this compound may also interact with a range of biological targets. To facilitate its inclusion in HTS libraries, a robust and scalable synthetic route for generating a diverse set of analogs is essential. This library should explore substitutions on the aromatic ring, the indan core, and modifications of the formamide group.

Key to the success of this approach is the careful design of the compound library to ensure chemical diversity and drug-like properties. Computational methods can be employed to predict the absorption, distribution, metabolism, and excretion (ADME) properties of the virtual library members before their synthesis.

Library Design Parameter Strategy Rationale
Scaffold Hopping Introduction of heteroatoms into the indan core.To explore new chemical space and potential interactions.
Substituent Diversity Variation of functional groups on the aromatic ring.To probe structure-activity relationships.
Stereochemical Complexity Synthesis of enantiomerically pure isomers.To investigate stereospecific biological interactions.
Physicochemical Properties Optimization of LogP, molecular weight, etc.To enhance the potential for biological activity and "drug-likeness".

Advanced Methodologies for Investigating this compound Interactions in Complex Biological Systems (Non-Clinical Models)

Understanding the interactions of small molecules within complex biological systems is a significant challenge. For this compound, a range of advanced, non-clinical methodologies could be employed to elucidate its potential biological targets and mechanisms of action.

Chemical proteomics approaches, such as affinity-based protein profiling (AfBPP), could be utilized to identify the protein targets of this compound in a cellular context. This would involve synthesizing a derivative of the compound with a reactive probe or an affinity tag.

Advanced imaging techniques, such as super-resolution microscopy, could be used to visualize the subcellular localization of a fluorescently labeled analog of this compound. This could provide valuable insights into its potential sites of action within a cell. Furthermore, computational approaches like molecular docking and molecular dynamics simulations could be used to predict and analyze the binding of this compound to potential protein targets, guiding further experimental validation.

Methodology Information Gained Experimental Considerations
Chemical Proteomics (e.g., AfBPP) Identification of direct protein binding partners.Synthesis of a suitable probe-derivatized compound.
Super-Resolution Microscopy Subcellular localization of the compound.Development of a fluorescently labeled analog.
Molecular Docking/Dynamics Prediction of binding modes and affinities.Availability of high-quality protein structures.
Phenotypic Screening Unbiased discovery of cellular effects.Use of high-content imaging and analysis platforms.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.